molecular formula C15H14N6 B14166793 n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine CAS No. 5779-22-6

n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine

Cat. No.: B14166793
CAS No.: 5779-22-6
M. Wt: 278.31 g/mol
InChI Key: ZNHBCRGNNDKNGI-UHFFFAOYSA-N
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Description

n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine: is a compound that combines the structural features of both indole and purine Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring Purine is a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine typically involves the coupling of tryptamine (an indole derivative) with a purine derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of an amide bond between the carboxyl group of the purine derivative and the amino group of tryptamine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The nitro group (if present) on the indole ring can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chloromethyl methyl ether (MOM-Cl) under acidic conditions.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Amino-substituted indole derivatives.

    Substitution: Halogenated or alkylated indole derivatives.

Scientific Research Applications

n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, modulating neurotransmitter activity. The purine moiety can inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects . Additionally, the compound may interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine is unique due to its combination of indole and purine structures, which allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities. This dual functionality makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

5779-22-6

Molecular Formula

C15H14N6

Molecular Weight

278.31 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-7H-purin-6-amine

InChI

InChI=1S/C15H14N6/c1-2-4-12-11(3-1)10(7-17-12)5-6-16-14-13-15(19-8-18-13)21-9-20-14/h1-4,7-9,17H,5-6H2,(H2,16,18,19,20,21)

InChI Key

ZNHBCRGNNDKNGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=NC4=C3NC=N4

Origin of Product

United States

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